molecular formula C42H72O14 B600437 Gypenoside L CAS No. 94987-09-4

Gypenoside L

Katalognummer: B600437
CAS-Nummer: 94987-09-4
Molekulargewicht: 801.0 g/mol
InChI-Schlüssel: LTJZMSTVPKBWKB-HGZKDYFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gypenoside L can be synthesized through enzymatic biotransformation. For instance, a novel ginsenoside-transforming β-glucosidase derived from soil bacteria can efficiently hydrolyze gypenoside XVII into this compound . The reaction typically occurs under optimal conditions of pH 6.0 and 80°C for 4 hours, yielding high specificity and efficiency .

Industrial Production Methods: Industrial production of this compound involves the extraction from Gynostemma pentaphyllum leaves. The process includes ultrasonic extraction followed by heating in a water bath at 95°C . This method ensures the efficient extraction of the compound for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gypenosid L durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

    Oxidation: Gypenosid L kann unter milden Bedingungen mit Reagenzien wie Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Natriumborhydrid durchgeführt werden.

    Substitution: Substitutionsreaktionen beinhalten häufig nukleophile Reagenzien unter basischen Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Gypenosid L, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action
Gypenoside L exhibits potent anticancer effects through various mechanisms. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines:

  • Clear Cell Renal Cell Carcinoma (ccRCC) : this compound significantly inhibited the proliferation of ccRCC cells in vitro, with half-maximal inhibitory concentrations (IC50) of approximately 60 μM and 70 μM for 769-P and ACHN cells, respectively. The compound induced apoptosis and altered the expression of key proteins involved in apoptosis and cell cycle regulation .
  • Esophageal Cancer : In human esophageal cancer cells, this compound induced non-apoptotic cell death associated with lysosomal swelling and inhibition of autophagic flux. This process was linked to increased levels of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to calcium release from ER stores .
  • Hepatic Cancer : this compound caused cell cycle arrest at the S phase in HepG2 cells, downregulating cyclin-dependent kinases (CDKs) and activating senescence-related proteins. This suggests its potential as a therapeutic agent in liver cancer treatment .

Case Studies
Research highlights the efficacy of this compound in various cancer models:

  • A study demonstrated that this compound inhibited the migration of A549 lung cancer cells by downregulating matrix metalloproteinases (MMPs) and inducing apoptosis through both extrinsic and intrinsic pathways .
  • Another investigation into esophageal cancer revealed that this compound could trigger a unique mode of cell death mediated by ROS and calcium signaling, offering a novel approach to overcoming drug resistance in cancer therapy .

Cognitive Enhancement

Effects on Mental Performance
this compound has been investigated for its potential to enhance cognitive functions and reduce fatigue:

  • A randomized controlled trial involving healthy adults showed that supplementation with Gynostemma pentaphyllum extract containing this compound improved maximal oxygen consumption and reduced perceived exertion during physical activities. Participants reported enhanced resistance to exercise-induced fatigue, indicating potential benefits for cognitive performance under physical stress .

Metabolic Regulation

Impact on Lipid Metabolism
this compound also exhibits beneficial effects on lipid metabolism:

  • Studies indicate that it may help regulate lipid profiles by reducing triglycerides and cholesterol levels. This effect is particularly relevant for conditions such as hyperlipidemia and cardiovascular diseases .
  • The compound's role in enhancing endothelial nitric oxide synthase (eNOS) levels suggests its potential in improving vascular health and mitigating risks associated with metabolic disorders .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits autophagic flux; alters cell cycle regulationSignificant inhibition of various cancer cell lines; novel non-apoptotic death mechanisms identified .
Cognitive EnhancementEnhances physical performance; reduces fatigueImproved exercise capacity; better cognitive function under stress conditions .
Metabolic RegulationRegulates lipid metabolism; enhances endothelial functionReduces triglycerides; improves vascular health indicators .

Vergleich Mit ähnlichen Verbindungen

Gypenosid L ist im Vergleich zu anderen Gypenosiden einzigartig aufgrund seiner spezifischen Molekülstruktur und biologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Gypenoside L (Gyp L) is a saponin derived from Gynostemma pentaphyllum, a plant renowned for its medicinal properties. This article explores the biological activities of Gyp L, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Anticancer Properties

Gyp L has demonstrated significant anticancer activity across various cancer types. Notable studies include:

  • Renal Cell Carcinoma (RCC) : Gyp L was shown to inhibit cell proliferation and induce apoptosis in clear cell renal cell carcinoma (ccRCC) cells. In vitro studies revealed half-maximal inhibitory concentrations (IC50) of 60 µM for 769-P cells and 70 µM for ACHN cells, indicating a dose-dependent response. The mechanism involved upregulation of COX2 and downregulation of cPLA2 and CYP1A1, leading to reduced arachidonic acid levels and apoptosis induction .
  • Esophageal Cancer : Research indicated that Gyp L induces non-apoptotic cell death in human esophageal cancer cells through inhibition of autophagic flux. This process involves lysosomal swelling and an increase in intracellular reactive oxygen species (ROS), triggering endoplasmic reticulum (ER) stress. The interplay between ROS and Ca²⁺ release from ER stores was critical for Gyp L's cytotoxic effects .
  • Liver Cancer : Gyp L has been shown to promote cellular senescence in liver cancer cells, enhancing sensitivity to chemotherapy. It activates the MAPK signaling pathway, leading to cell cycle arrest and increased production of senescence-associated secretory cytokines .

The biological activity of Gyp L is attributed to several mechanisms:

  • Induction of Apoptosis : Gyp L triggers apoptosis via various signaling pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Autophagy Inhibition : Studies have demonstrated that Gyp L inhibits autophagic flux by interfering with the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic markers like LC3-II and p62 .
  • Oxidative Stress : The compound increases ROS levels, which are crucial for inducing ER stress and subsequent cell death pathways .
  • Cell Cycle Arrest : Gyp L causes cell cycle arrest at the S phase, preventing cancer cell proliferation and promoting senescence .

Case Studies

Several case studies highlight the efficacy of Gyp L in cancer treatment:

  • Study on ccRCC : A detailed examination revealed that treatment with Gyp L not only inhibited cell growth but also led to significant apoptosis as evidenced by flow cytometry analysis .
  • Esophageal Cancer Cells : In human esophageal cancer models, Gyp L treatment resulted in marked lysosomal dysfunction and increased apoptosis rates, suggesting its potential as a therapeutic agent against resistant cancer types .

Summary Table of Biological Activities

Activity Cancer Type Mechanism IC50 Values
Inhibition of ProliferationClear Cell RCCUpregulation of COX2; apoptosis induction60 µM (769-P), 70 µM (ACHN)
Induction of Cell DeathEsophageal CancerAutophagy inhibition; ROS-mediated ER stressN/A
Promotion of SenescenceLiver CancerMAPK activation; cell cycle arrestN/A

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJZMSTVPKBWKB-HGZKDYFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317815
Record name Gypenoside L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94987-09-4
Record name Gypenoside L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94987-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gypenoside L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.